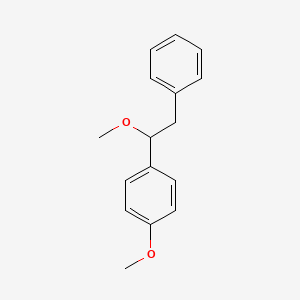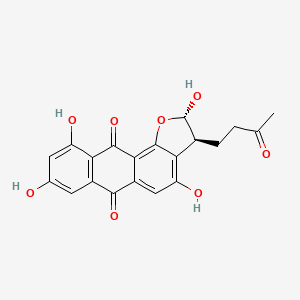![molecular formula C29H26FeO2P2S+2 B14312305 iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium CAS No. 116086-22-7](/img/structure/B14312305.png)
iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium is a complex organophosphorus compound This compound is notable for its unique structure, which includes iron and multiple phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium typically involves the reaction of iron complexes with phosphine ligands under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organophosphorus compound synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can revert the compound to its lower oxidation states.
Substitution: Phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of phosphine-ligand complexes .
Scientific Research Applications
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism by which iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium exerts its effects involves the coordination of its phosphine ligands to metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with metal ions and organic substrates, leading to the formation of desired products through catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Iron;bis(diphenylphosphino)methane: Another iron-phosphine complex with similar catalytic properties.
Iron;tris(diphenylphosphino)methane: Known for its use in hydrogenation reactions.
Iron;bis(diphenylphosphino)ethane: Utilized in cross-coupling reactions.
Uniqueness
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
116086-22-7 |
|---|---|
Molecular Formula |
C29H26FeO2P2S+2 |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium |
InChI |
InChI=1S/C29H26O2P2S.Fe/c1-32(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(30)27(34)29(31)33(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22H,1-2H3;/q+2; |
InChI Key |
LQKUXHYWRDSRDN-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(=S)C(=O)[P+](C)(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)

![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)


![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

